molecular formula C24H20N2O3 B11934007 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11934007
M. Wt: 384.4 g/mol
InChI Key: ITMLWGWTDWJSRZ-UHFFFAOYSA-N
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Description

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with the molecular formula C24H20N2O3.

Chemical Reactions Analysis

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of estrogen receptors, which plays a role in its anticancer properties .

Comparison with Similar Compounds

When compared to similar compounds, 4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione stands out due to its unique structural features and diverse applications. Similar compounds include:

Properties

IUPAC Name

4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLWGWTDWJSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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